![molecular formula C24H18N2O4S B2727726 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate CAS No. 877637-53-1](/img/structure/B2727726.png)
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate
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Overview
Description
“4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1’-biphenyl]-4-yl)acetate” is a potent APJ functional antagonist in cell-based assays . It has been discovered and characterized as a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H11N3O6S . The InChI code for this compound is 1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 385.36 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Pyrimidine-Linked Heterocyclic Compounds : Research indicates the synthesis of pyrimidine-linked compounds utilizing microwave irradiation, revealing their potential for insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, including those with 4-oxo-pyran structures, have been evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting their potential in medical applications (Rahmouni et al., 2016).
Antioxidant Activity : Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, akin to the chemical structure , have demonstrated notable antioxidant activities, comparing favorably with ascorbic acid (El‐Mekabaty, 2015).
Chemical Synthesis and Reactivity
Synthetic Applications in Chemistry : Studies show the use of related pyran compounds as synthons for creating diverse chemical structures, indicating the versatility of such compounds in chemical synthesis (Ram & Goel, 1996).
Development of PDE9A Inhibitors : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has led to the development of selective brain penetrant PDE9A inhibitors, showcasing the relevance of these compounds in neuropharmacology (Verhoest et al., 2012).
Antimicrobial Activity : Synthesis of coumarin pyrazole pyrimidine derivatives, related to the core structure , has been explored for their antimicrobial properties against various microorganisms (Laxmi et al., 2012).
Pharmaceutical and Medicinal Chemistry
- Anticonvulsant Drug Development : The compound Epimidin, containing a pyrazolo[3,4-d]pyrimidin-4-one structure, has been identified as a promising anticonvulsant drug candidate, exemplifying the potential medical uses of related compounds (Severina et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-phenylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c27-21-14-20(16-31-24-25-11-4-12-26-24)29-15-22(21)30-23(28)13-17-7-9-19(10-8-17)18-5-2-1-3-6-18/h1-12,14-15H,13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMJYCUTDDNVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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